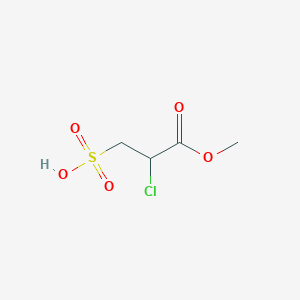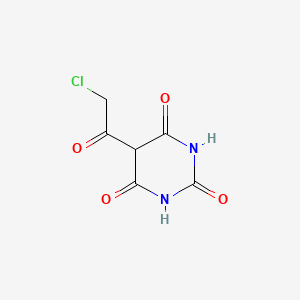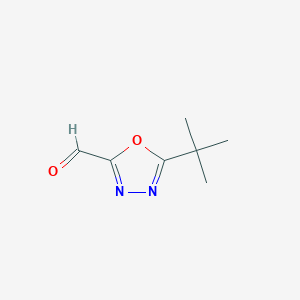
Methyl 2-chloro-3-sulfopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-3-sulfopropanoate is a chemical compound with the molecular formula C4H7ClO5S. It is known for its unique structure, which includes a chloro group and a sulfo group attached to a propanoate backbone. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-sulfopropanoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl acrylate with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the proper formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-chloro-3-sulfopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation Reactions: The sulfo group can undergo oxidation to form different sulfonic acid derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium iodide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various alkyl or aryl derivatives, while oxidation reactions can produce sulfonic acids.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-3-sulfopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-chloro-3-sulfopropanoate involves its interaction with specific molecular targets. The chloro and sulfo groups can participate in various chemical reactions, leading to the formation of different products. These interactions can affect biological pathways and processes, making the compound useful in research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-chloro-3-sulfobutanoate
- Methyl 2-chloro-3-sulfopentanoate
- Methyl 2-chloro-3-sulfohexanoate
Uniqueness
Methyl 2-chloro-3-sulfopropanoate is unique due to its specific structure and reactivity. The presence of both chloro and sulfo groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in various scientific fields.
Eigenschaften
Molekularformel |
C4H7ClO5S |
|---|---|
Molekulargewicht |
202.61 g/mol |
IUPAC-Name |
2-chloro-3-methoxy-3-oxopropane-1-sulfonic acid |
InChI |
InChI=1S/C4H7ClO5S/c1-10-4(6)3(5)2-11(7,8)9/h3H,2H2,1H3,(H,7,8,9) |
InChI-Schlüssel |
ZTROEXDHWOOFQB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CS(=O)(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12442495.png)







![4-Methoxy-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12442524.png)
